![molecular formula C16H20N4O2 B2429801 N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide CAS No. 440332-08-1](/img/structure/B2429801.png)
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Description
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known as CYH-33, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Biological Evaluation : A study on the synthesis and biological evaluation of substituted benzo[h]cinnolinones and 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinones, designed as less rigid congeners of 5H-indeno[1,2-c]pyridazinones, was conducted. These compounds, including structures similar to N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, were tested for antihypertensive, inotropic, antithrombotic, anti-inflammatory, and antiulcer activities. The seven-membered ring derivatives exhibited antithrombotic properties comparable to acetylsalicylic acid, while most of the benzo[h]cinnolinones showed significant antihypertensive and antithrombotic properties (Cignarella et al., 1989).
Antifungal Activity : Another study focused on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and evaluated their antifungal activity against various pathogens. Some compounds exhibited appreciable activity, indicating potential applications in developing antifungal agents (Gupta & Wagh, 2006).
Radical Cyclization for Compound Synthesis : Research into radical cyclization approaches for synthesizing spirocyclohexadienones has been applied to create structures related to our compound of interest. This methodology has been used for the formal syntheses of important bioactive molecules, demonstrating the compound's versatility in synthetic organic chemistry (Gonzalez-Lopez de Turiso & Curran, 2005).
Antibacterial and Antifungal Evaluation : The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus through ultrasound irradiation was reported. These compounds, structurally similar to the compound , showed promising antimicrobial activities, highlighting potential applications in designing new antimicrobial agents (Rezki, 2016).
Synthesis and Antitumor Activity : A study on the synthesis of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, using a base structure similar to N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, evaluated their antitumor activity. This research suggests the potential of these compounds in cancer treatment, with some showing promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).
properties
IUPAC Name |
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(17-12-7-3-1-2-4-8-12)11-20-16(22)13-9-5-6-10-14(13)18-19-20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGDJPGHKJBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide |
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